molecular formula C13H24N4 B2572179 N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine CAS No. 691873-29-7

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine

Cat. No.: B2572179
CAS No.: 691873-29-7
M. Wt: 236.363
InChI Key: ZDJXRPWCTAAVRO-UHFFFAOYSA-N
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Description

N¹-(2-isopropyl-6-methyl-4-pyrimidinyl)-N³,N³-dimethyl-1,3-propanediamine is a substituted 1,3-propanediamine derivative featuring a pyrimidinyl group at the N¹ position and dimethyl substituents at the N³ positions. Its molecular formula is C₁₂H₂₃N₅, with a molecular weight of 237.35 g/mol. Its structure combines aromatic pyrimidine with aliphatic diamine functionalities, enabling diverse reactivity and coordination properties .

Properties

IUPAC Name

N',N'-dimethyl-N-(6-methyl-2-propan-2-ylpyrimidin-4-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-10(2)13-15-11(3)9-12(16-13)14-7-6-8-17(4)5/h9-10H,6-8H2,1-5H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDJXRPWCTAAVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C(C)C)NCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine typically involves the reaction of 2-isopropyl-6-methyl-4-pyrimidinol with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural Analogs in 1,3-Propanediamine Derivatives

The following table highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
Target Compound N¹: 2-isopropyl-6-methyl-pyrimidinyl; N³,N³: dimethyl C₁₂H₂₃N₅ 237.35 Ligand design, bioactive molecules
N,N'-Dimethyl-1,3-propanediamine N¹,N³: dimethyl C₅H₁₄N₂ 102.18 Organic synthesis, polyurethane catalysts
N,N,N',N'-Tetramethyl-1,3-propanediamine N¹,N³: tetramethyl C₇H₁₈N₂ 130.23 Coordination chemistry, surfactants
N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine N³: dodecyl; N¹: aminopropyl C₁₈H₄₁N₃ 299.54 Biocides, industrial surfactants
1,3-Propanediamine, N¹,N¹-dimethyl-N³-(2,2,6,6-tetramethyl-4-piperidinyl)- N³: tetramethylpiperidinyl; N¹,N¹: dimethyl C₁₃H₂₉N₃ 227.39 Regulated industrial applications

Key Comparative Findings

Substituent Effects on Bioactivity
  • Target Compound vs. This structural feature may enhance binding to biological targets, as seen in studies where aromatic moieties improve receptor affinity .
  • Cytotoxicity: In DCA (deoxycholic acid) derivatives, N,N-dimethyl-1,3-propanediamine substituents showed moderate cytotoxicity in cancer cells, whereas bulkier substituents (e.g., dodecyl in N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine) increased membrane disruption and potency .
Coordination Chemistry
  • Co(II) Complexes: The target compound’s pyrimidinyl group could act as a chelating ligand, similar to ethylenediamine derivatives in Co(II) complexes. However, Co—N bond lengths in pyrimidine-containing ligands (typically 1.94–1.96 Å) are shorter than those in aliphatic diamines (e.g., 1,3-propanediamine in [Co(C₃H₁₀N₂)₂(NO₃)NO₃·H₂O], 1.945–1.957 Å), suggesting stronger metal-ligand interactions .
Industrial and Regulatory Profiles
  • Biocidal Activity: N-(3-Aminopropyl)-N-dodecyl-1,3-propanediamine is widely used as a biocide due to its amphiphilic structure, whereas the target compound’s pyrimidine group may limit its surfactant properties but enhance specificity in pharmaceutical applications .
  • The target compound’s regulatory profile remains less documented .

Biological Activity

N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine, commonly referred to as compound 691873-29-7, is a synthetic organic compound characterized by its unique pyrimidine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research. Its molecular formula is C13H24N4C_{13}H_{24}N_{4} with a molar mass of 236.36 g/mol .

Chemical Structure and Properties

The structural configuration of this compound contributes to its distinct chemical and biological properties. The compound features a pyrimidine ring substituted with isopropyl and methyl groups, along with dimethylamino propyl moieties.

PropertyValue
Molecular FormulaC13H24N4
Molar Mass236.36 g/mol
CAS Number691873-29-7
SolubilityMiscible in water

The biological activity of N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, influencing various biochemical pathways. Research indicates that it acts as a biochemical probe in enzyme studies and has potential therapeutic applications.

Pharmacological Applications

Research has indicated several potential pharmacological applications for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : There are indications that this compound could influence cancer cell proliferation through specific signaling pathways.
  • Neuroprotective Effects : Some studies have explored its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study investigated the efficacy of N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine against various bacterial strains. Results showed significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
  • Investigation of Anticancer Properties : In vitro studies demonstrated that the compound could inhibit the growth of certain cancer cell lines. The mechanism was linked to the modulation of apoptotic pathways, warranting further exploration in vivo.
  • Neuroprotection Research : A recent study examined the protective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a reduction in cell death and preservation of mitochondrial integrity, highlighting its potential role in neuroprotection.

Comparative Analysis with Similar Compounds

The biological activity of N~1~-(2-isopropyl-6-methyl-4-pyrimidinyl)-N~3~,N~3~-dimethyl-1,3-propanediamine can be compared with similar compounds to understand its unique properties better.

Compound NameStructure CharacteristicsNotable Activity
2-Isopropyl-6-methyl-4-pyrimidinolHydroxyl group at position 4Antimicrobial
N,N-Diethyl-N′-(2-isopropyl-6-methyl-4-pyrimidinyl)-1,2-ethanediamineEthyl substitutions on nitrogenPotential anticancer
1-(2-Isopropyl-6-methyl-4-pyrimidinyl)-1,4-diazepaneDiazepane ring structureNeuroprotective effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N¹-(2-isopropyl-6-methyl-4-pyrimidinyl)-N³,N³-dimethyl-1,3-propanediamine, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves alkylation of 1,3-propanediamine derivatives. For example, reductive alkylation of primary amines with aldehydes/ketones (e.g., isopropyl-methylpyrimidine) under controlled pH (8–10) and hydrogenation conditions (H₂/Pd-C) can yield the target compound. Purity optimization requires chromatographic separation (e.g., silica gel chromatography) and rigorous characterization via NMR (¹H/¹³C) and FTIR to confirm amine functionality and pyrimidine substitution .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for pyrimidine protons (δ 6.5–8.5 ppm) and dimethylamino groups (δ 2.2–2.8 ppm).
  • FTIR : Identify N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹).
  • GC-MS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to rule out byproducts like unreacted diamine intermediates .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Classified under acute toxicity (oral, Category 4) with LD₅₀ values >300 mg/kg. Use PPE (gloves, goggles), fume hoods for synthesis, and store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation. Monitor for amine-related sensitization via patch testing .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections (as in Becke’s 1993 method) model charge distribution and frontier molecular orbitals. For example, HOMO-LUMO gaps can predict nucleophilic sites (pyrimidine ring) and amine lone-pair interactions with metal ions .

Q. How can contradictory data on alkylation yields (e.g., Michael addition vs. reductive alkylation) be resolved?

  • Methodological Answer : Compare reaction kinetics (via in-situ FTIR or HPLC monitoring) to identify rate-limiting steps. For example, Michael addition of acrylonitrile to 1,3-propanediamine may favor mono-alkylation at 60°C, while reductive alkylation (NaBH₄/MeOH) at 25°C minimizes over-alkylation. Statistical design (DoE) optimizes solvent polarity and catalyst loading .

Q. What is the ligand behavior of this compound in coordination chemistry?

  • Methodological Answer : The diamine moiety acts as a bidentate ligand via N-donor sites. In studies with transition metals (e.g., Cu²⁺ or Fe³⁺), UV-Vis spectroscopy (d-d transitions) and X-ray crystallography reveal octahedral geometries. Stability constants (log K) can be determined potentiometrically in aqueous-organic solvents .

Q. How do steric effects from the isopropyl-methylpyrimidine group influence reaction pathways?

  • Methodological Answer : Computational docking studies (e.g., AutoDock Vina) and Hammett σ* analysis quantify steric hindrance. For instance, bulky substituents reduce nucleophilic substitution rates in SN₂ mechanisms but favor SN¹ pathways in polar solvents (e.g., DMF). Experimental validation via kinetic isotope effects (KIEs) further distinguishes mechanisms .

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